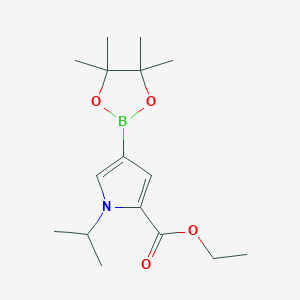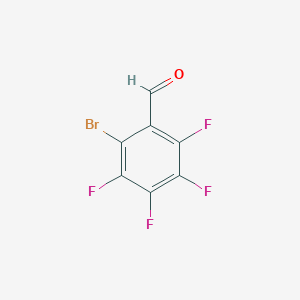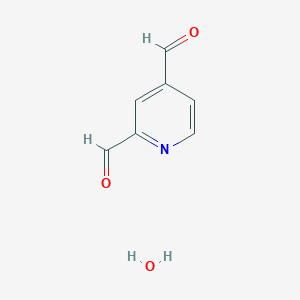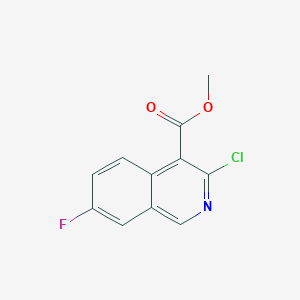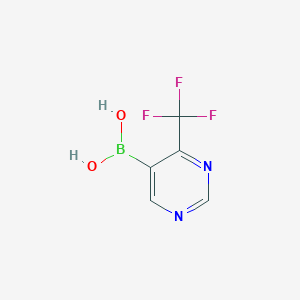
2-(4-Acetyl-3-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H8N2O3. It is characterized by the presence of an acetyl group, a nitro group, and a nitrile group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-nitrophenyl)acetonitrile typically involves the nitration of benzene derivatives followed by acetylation and cyanation. One common method involves the reaction of 4-nitrobenzaldehyde with acetonitrile in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetyl-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Alcohol Derivatives: Reduction of the acetyl group.
Substituted Nitriles: Nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-3-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and nitrile groups also contribute to the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the acetyl group.
4-Acetylphenylacetonitrile: Similar structure but lacks the nitro group.
2-(4-Methoxy-3-nitrophenyl)acetonitrile: Similar structure with a methoxy group instead of an acetyl group
Uniqueness
2-(4-Acetyl-3-nitrophenyl)acetonitrile is unique due to the combination of the acetyl, nitro, and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(4-acetyl-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-3-2-8(4-5-11)6-10(9)12(14)15/h2-3,6H,4H2,1H3 |
Clave InChI |
UQFQWXUPONSIQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


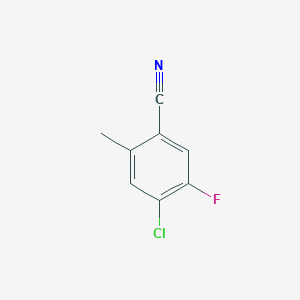
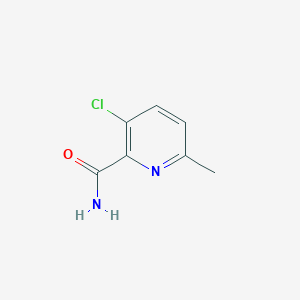
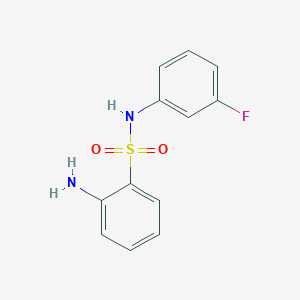
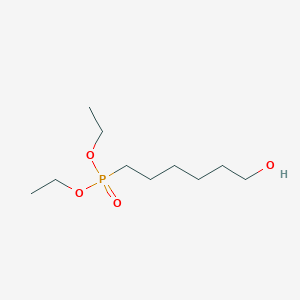
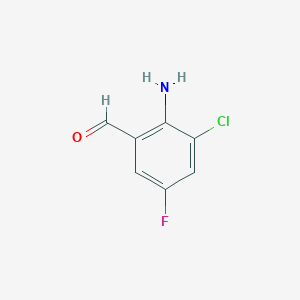
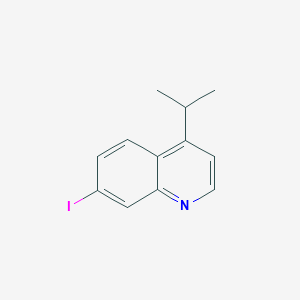
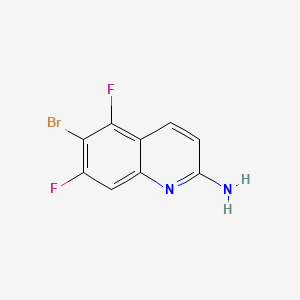
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
